

(3S,4R)-4-aminooxolan-3-ol molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: (3S,4R)-4-aminooxolan-3-ol

Cat. No.: B122546 Get Quote

Technical Guide: (3S,4R)-4-aminooxolan-3-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, synthesis, and potential biological significance of the chiral molecule **(3S,4R)-4-aminooxolan-3-ol**, a substituted tetrahydrofuran derivative. This class of compounds is of growing interest in medicinal chemistry due to their structural similarity to endogenous molecules and their potential to serve as scaffolds for novel therapeutics.

Molecular Profile

(3S,4R)-4-aminooxolan-3-ol, also known as (3S,4R)-4-aminotetrahydrofuran-3-ol, is a heterocyclic organic compound containing a five-membered oxolane (tetrahydrofuran) ring. The defining features of this molecule are the trans configuration of the amino and hydroxyl groups at the 3 and 4 positions of the ring, with specific (S) and (R) stereochemistry at these respective carbons.

Chemical Formula and Molecular Weight

The fundamental molecular properties of **(3S,4R)-4-aminooxolan-3-ol** are summarized in the table below. These properties are identical for all stereoisomers of 4-aminooxolan-3-ol.

Property	Value
Molecular Formula	C4H9NO2
Molecular Weight	103.12 g/mol
IUPAC Name	(3S,4R)-4-aminooxolan-3-ol
Synonyms	(3S,4R)-4-aminotetrahydrofuran-3-ol

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of the (3S,4R) stereoisomer is not widely published in readily available literature, a representative diastereoselective synthesis can be proposed based on established methods for the synthesis of vicinal amino alcohols and substituted tetrahydrofurans. The following protocol is a general methodology that can be adapted and optimized for the specific synthesis of (3S,4R)-4-aminooxolan-3-ol.

Representative Synthetic Protocol: Diastereoselective Aminohydroxylation

A common strategy to introduce vicinal amino and hydroxyl groups is through the aminohydroxylation of an appropriate alkene precursor. For the synthesis of **(3S,4R)-4-aminooxolan-3-ol**, a suitable starting material would be a protected form of 2,5-dihydrofuran.

Step 1: Asymmetric Aminohydroxylation of a Dihydrofuran Derivative

- Reaction Setup: To a solution of a suitable N-protected 2,5-dihydrofuran (e.g., using a carbamate protecting group) in a mixture of tert-butanol and water (1:1), add a chiral ligand (e.g., a derivative of cinchonidine or cinchonine) and a catalytic amount of potassium osmate(VI) dihydrate.
- Addition of Reagents: Cool the reaction mixture to 0°C and add the aminating agent (e.g., chloramine-T or a similar nitrogen source) portion-wise over a period of 1-2 hours, maintaining the temperature at 0°C.
- Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid

chromatography-mass spectrometry (LC-MS).

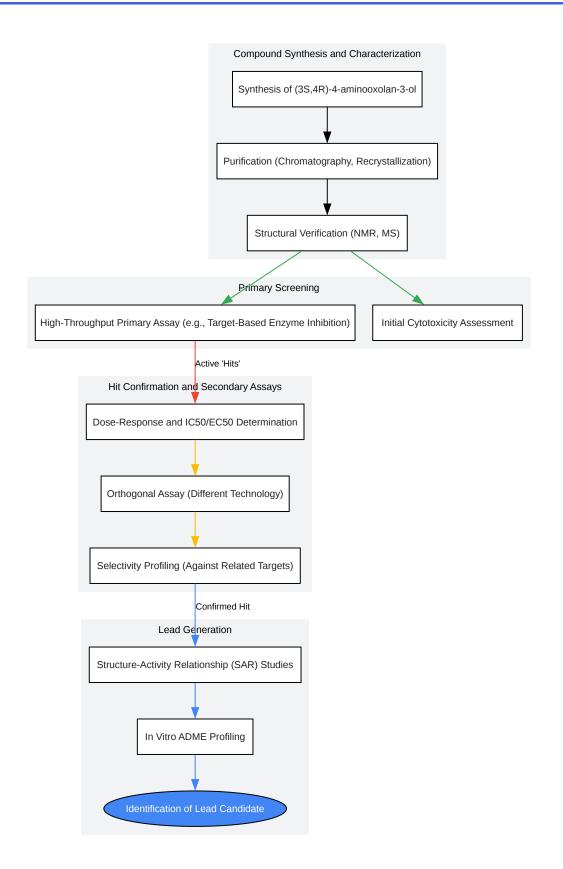
Work-up and Purification: Upon completion, quench the reaction by adding sodium sulfite.
 Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the protected (3S,4R)-4-aminooxolan-3-ol.

Step 2: Deprotection

- Cleavage of the Protecting Group: Dissolve the purified, protected amino alcohol in a suitable solvent (e.g., dichloromethane or methanol).
- Reagent Addition: Add the appropriate deprotecting agent. For a Boc group, trifluoroacetic acid would be used. For a Cbz group, catalytic hydrogenation is a common method.
- Reaction and Isolation: Stir the reaction at room temperature until the deprotection is
 complete (monitored by TLC). Neutralize the reaction mixture if an acid was used, and
 remove the solvent under reduced pressure. The final product, (3S,4R)-4-aminooxolan-3-ol,
 can be further purified by recrystallization or chromatography if necessary.

Potential Biological Activities and Applications

Specific biological data for **(3S,4R)-4-aminooxolan-3-ol** is limited. However, the broader class of aminotetrahydrofuran derivatives has been investigated for various pharmacological activities. The structural motifs present in this molecule suggest several potential areas of therapeutic interest.



Potential Biological Activity	Rationale and Examples from Related Compounds
Antiviral Activity	The tetrahydrofuran ring is a key structural component in several HIV protease inhibitors. The oxygen atom and hydroxyl groups can form critical hydrogen bonds within the enzyme's active site.
Central Nervous System (CNS) Activity	Small, polar molecules containing amino and hydroxyl groups can often cross the blood-brain barrier and interact with CNS targets. Related heterocyclic compounds have shown potential as anticonvulsants or other CNS agents.
Enzyme Inhibition	The amino alcohol motif is a well-known pharmacophore that can interact with the active sites of various enzymes, such as kinases or glycosidases.
Scaffold for Drug Discovery	Due to its defined stereochemistry and multiple points for further functionalization, (3S,4R)-4-aminooxolan-3-ol can serve as a valuable chiral building block for the synthesis of more complex and biologically active molecules.

Experimental and Logical Workflow Diagrams

Given the nascent stage of research into this specific molecule, a defined signaling pathway is not available. However, a logical workflow for the initial investigation of its biological potential can be outlined. The following diagram illustrates a typical in vitro screening cascade for a novel chemical entity like (3S,4R)-4-aminooxolan-3-ol.

Click to download full resolution via product page

Caption: A general experimental workflow for the in vitro screening of a novel chemical compound.

This workflow provides a structured approach to systematically evaluate the biological activity of **(3S,4R)-4-aminooxolan-3-ol**, from initial synthesis to the identification of a potential lead candidate for further development.

 To cite this document: BenchChem. [(3S,4R)-4-aminooxolan-3-ol molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b122546#3s-4r-4-aminooxolan-3-ol-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com